molecular formula C21H15F2N3O2S2 B2861908 N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide CAS No. 1794855-03-0

N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide

Cat. No. B2861908
M. Wt: 443.49
InChI Key: MYNHBSNBBXILBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide is a useful research compound. Its molecular formula is C21H15F2N3O2S2 and its molecular weight is 443.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

The compound's framework is conducive to being a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making their inhibitors valuable in cancer therapy. For instance, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues were synthesized to act as potential dual TS and DHFR inhibitors. The classical analogue demonstrated potent inhibitory activity, highlighting the compound's relevance in developing antitumor agents (Gangjee et al., 2008).

Molecular Structure and Drug Design

The molecular structure of similar compounds has been deeply analyzed for their potential in drug design. Quantum chemical insights, including equilibrium geometry and vibrational assignments, have been used to evaluate their effectiveness as antiviral agents, particularly against COVID-19. This research suggests the compound's framework could be adapted for high antiviral potency, as demonstrated by molecular docking studies against SARS-CoV-2 protein, presenting a promising avenue for novel antiviral drug development (Mary et al., 2020).

Crystal Structure Analysis

Crystal structure analysis of related compounds reveals insights into their molecular conformation, which is pivotal for understanding their biological activity and interaction with biological targets. Such studies shed light on the intramolecular and intermolecular interactions that stabilize their structure, providing a foundation for designing more effective drugs (Subasri et al., 2016).

Fluorescence and Binding Studies

Fluorescence binding studies with biological molecules like bovine serum albumin (BSA) have been conducted to understand the interaction of similar compounds with proteins. These interactions are crucial for drug delivery and efficacy, as they influence the bioavailability and distribution of the drug within the body. Such studies can guide the modification of the compound to enhance its therapeutic potential (Meng et al., 2012).

Antimicrobial and Antitumor Activity

The compound's derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies are instrumental in identifying new therapeutic agents for treating various diseases, including cancer and infections resistant to current medications. By assessing the biological activities of these compounds, researchers can pinpoint specific modifications to improve their efficacy and safety profiles (Darwish et al., 2014).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O2S2/c1-25(14-8-6-13(22)7-9-14)18(27)12-30-21-24-16-10-11-29-19(16)20(28)26(21)17-5-3-2-4-15(17)23/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNHBSNBBXILBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide

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